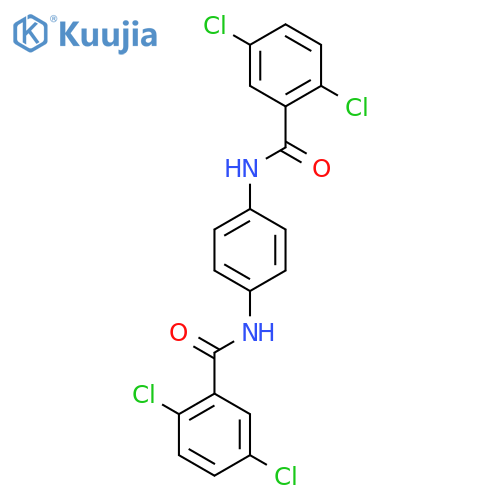Cas no 548779-60-8 (N,N'-1,4-Phenylenebis2,5-dichlorobenzamide)

N,N'-1,4-Phenylenebis2,5-dichlorobenzamide 化学的及び物理的性質
名前と識別子
-
- IHR 1
- N,N′-1,4-Phenylenebis(2,5-dichlorobenzamide)
- N,N′-1,4-Phenylenebis[2,5-dichloro-benzamide]
- N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide]
- IHR-1
- STK440291
- ST50929342
- N,N'-benzene-1,4-diylbis(2,5-dichlorobenzamide)
- (2,5-dichlorophenyl)-N-{4-[(2,5-dichlorophenyl)carbonylamino]phenyl}carboxamid e
- 2,5-Dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide
- N,N'-(1,4-Phenylene)bis(2,5-dichlorobenzamide)
- BS-44692
- 2,5-DICHLORO-N-[4-(2,5-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE
- DA-74424
- CS-0033104
- HY-110240
- AKOS003308917
- E78758
- 548779-60-8
- N,N inverted exclamation mark -1,4-Phenylenebis[2,5-dichlorobenzamide]
- IHR-1, >=98% (HPLC)
- N,N'-1,4-Phenylenebis2,5-dichlorobenzamide
-
- MDL: MFCD03404776
- インチ: 1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28)
- InChIKey: VCLHHRGZKNUOAQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(NC1C=CC(=CC=1)NC(C1C=C(C=CC=1Cl)Cl)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 453.962338g/mol
- どういたいしつりょう: 451.965288g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2
- 疎水性パラメータ計算基準値(XlogP): 6.1
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:2-8°C
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P320015-5mg |
N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | 5mg |
$104.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-25mg |
IHR-1 |
548779-60-8 | 98.6% | 25mg |
¥ 2467 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-25 mg |
IHR-1 |
548779-60-8 | 98.60% | 25mg |
¥2467.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-100 mg |
IHR-1 |
548779-60-8 | 98.60% | 100MG |
¥5873.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-2 mg |
IHR-1 |
548779-60-8 | 98.60% | 2mg |
¥672.00 | 2022-04-26 | |
| 1PlusChem | 1P01E6WJ-10mg |
N,N’-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | ≥99%(HPLC) | 10mg |
$75.00 | 2024-04-29 | |
| 1PlusChem | 1P01E6WJ-1g |
N,N’-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | 99% | 1g |
$969.00 | 2024-04-29 | |
| A2B Chem LLC | AX40947-100mg |
N,N’-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | ≥99%(HPLC) | 100mg |
$1044.00 | 2024-04-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-2mg |
IHR-1 |
548779-60-8 | 98.6% | 2mg |
¥ 672 | 2023-09-07 | |
| 1PlusChem | 1P01E6WJ-250mg |
N,N’-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | 99% | 250mg |
$375.00 | 2024-04-29 |
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide 関連文献
-
Yurii F. Oprunenko Russ. Chem. Rev. 2000 69 683
-
2. 157. Reversible and irreversible adsorption of vapours by solid oxides and hydrated oxides.J. J. Kipling,D. B. Peakall J. Chem. Soc. 1957 834
-
3. 678. The mechanisms of inhibition and retardation in radical polymerizations. Part III. The use of a stable free radical as an inhibitorJ. C. Bevington,N. A. Ghanem J. Chem. Soc. 1956 3506
-
4. Ellipsometric techniques for the characterisation of electrode surfacesA. Hamnett J. Chem. Soc. Faraday Trans. 1993 89 1593
-
5. Amino-acids and peptides. Part X. Characterisation of the monamycins, members of a new family of cyclodepsipeptide antibioticsK. Bevan,J. S. Davies,C. H. Hassall,R. B. Morton,D. A. S. Phillips J. Chem. Soc. C 1971 514
N,N'-1,4-Phenylenebis2,5-dichlorobenzamideに関する追加情報
N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide): A Comprehensive Overview
The compound with CAS No 548779-60-8, commonly referred to as N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a 1,4-phenylene backbone with two 2,5-dichlorobenzamide groups. The molecule's structure not only imparts it with distinct chemical properties but also positions it as a valuable component in various industrial and research applications.
Recent studies have highlighted the potential of N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) in the development of advanced materials. Researchers have explored its role in the synthesis of high-performance polymers and composites. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can serve as a building block for creating lightweight yet durable materials suitable for aerospace applications. The ability of the molecule to form strong intermolecular bonds has been attributed to its benzamide groups, which facilitate hydrogen bonding and enhance material stability.
In addition to its material science applications, N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) has shown promise in pharmaceutical research. A 2023 paper in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potential anti-inflammatory properties. The dichlorobenzamide groups were found to interact with specific cellular pathways, suggesting their utility in developing novel therapeutic agents. This discovery underscores the versatility of the compound across diverse scientific domains.
The synthesis of N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) involves a multi-step process that typically begins with the preparation of the 1,4-benzenediamine precursor. This precursor is then subjected to nucleophilic substitution reactions with chloroacetyl chloride, followed by amide formation through careful control of reaction conditions. Recent advancements in catalytic methods have improved the yield and purity of this synthesis pathway, making it more accessible for large-scale production.
From an environmental standpoint, understanding the degradation pathways of N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide is crucial for assessing its ecological impact. A 2023 study conducted by environmental chemists revealed that under aerobic conditions, the compound undergoes rapid hydrolysis due to the reactivity of its amide bonds. This finding is significant for industries utilizing this compound, as it suggests that proper waste management practices can mitigate potential environmental risks associated with its use.
In conclusion, N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) (CAS No 548779-60-8) stands out as a versatile and valuable molecule with applications spanning materials science and pharmaceutical research. Its unique chemical structure and favorable properties continue to attract attention from scientists and industry professionals alike. As research progresses, it is anticipated that this compound will unlock new possibilities across various fields.
548779-60-8 (N,N'-1,4-Phenylenebis2,5-dichlorobenzamide) 関連製品
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)
- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)
- 1514227-80-5((1,3-thiazol-2-yl)methanesulfonamide)
- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)
- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)
- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)
- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)

